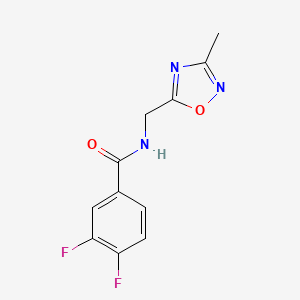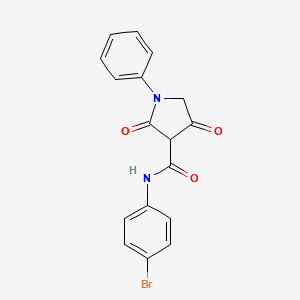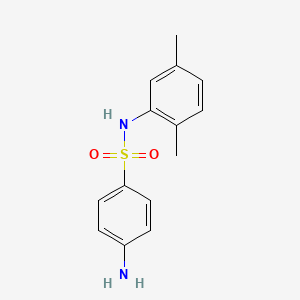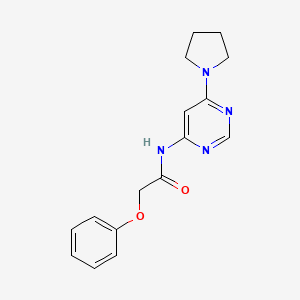
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C13H16N2. It is a derivative of carbazole, a tricyclic aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by cyclization to form the tetrahydrocarbazole core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: More saturated tetrahydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
- 2,3,4,9-Tetrahydro-1H-carbazol-1-amine
- 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
Comparison: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-4-2-5-9-10-6-3-7-11(14)13(10)15-12(8)9/h2,4-5,11,15H,3,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFAAWFCCAYLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(CCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)
![N-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)





![METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2401922.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-](/img/structure/B2401925.png)

![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2401933.png)
